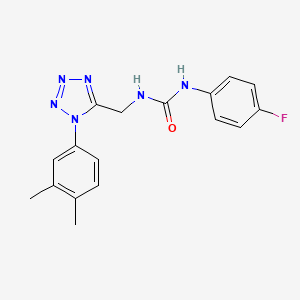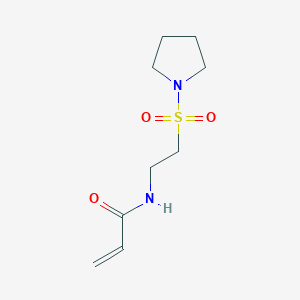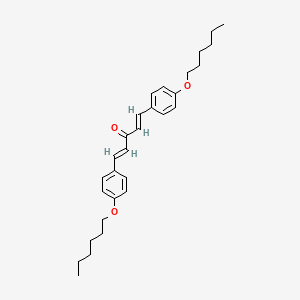
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of DMFU involves several functional groups, including a tetrazole ring, a urea group, and a fluorophenyl group. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is a common motif in many pharmaceutical compounds. The urea group consists of a carbonyl group flanked by two amine groups, and the fluorophenyl group is a phenyl ring substituted with a fluorine atom .Applications De Recherche Scientifique
Synthesis and Structural Applications
Variation in Site of Lithiation with Ring Substituent of N′-Aryl-N,N-Dimethylureas : This research explores the lithiation of various N′-aryl-N,N-dimethylureas, focusing on how different substituents in the aryl ring affect the reaction course. The findings are crucial for understanding the synthesis of 2-substituted derivatives of compounds like 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (Smith, El‐Hiti, & Shukla, 1999).
Crystal Structure of Flufenoxuron and Related Compounds : The study provides insights into the crystal structure of flufenoxuron, a benzoylurea pesticide, which shares structural similarities with the compound . It highlights the dihedral angles and hydrogen bonding patterns, crucial for understanding the physical and chemical properties of such compounds (Jeon, Kang, Lee, & Kim, 2014).
Synthesis and Structural Characterization of Isostructural Thiazoles : Research on the synthesis and crystallization of thiazole compounds, which are structurally related to the compound , offers valuable insights into its potential applications in chemical synthesis and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biological and Medicinal Applications
Synthesis and Biological Evaluation of Anticancer Agents : Research into the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a structural motif with the compound , has demonstrated significant antiproliferative effects against various cancer cell lines, highlighting potential medicinal applications (Feng et al., 2020).
Microbial Degradation of Substituted Urea Herbicides : Studies on the microbial degradation of substituted urea herbicides, which include compounds structurally similar to the one , provide insights into their environmental impact and degradation pathways, relevant for ecological and agricultural applications (Murray, Rieck, & Lynd, 1969).
Chemical and Physical Property Studies
Molecular Structure and Computational Studies : Research focusing on the molecular structure and computational studies of related compounds provides valuable information on the physicochemical properties, which is essential for developing applications in various scientific domains (Karakurt, Cukurovalı, Subasi, & Kani, 2016).
Crystal Structure of Chlorfluazuron : The study of the crystal structure of chlorfluazuron, a compound with structural similarities, offers insights into the potential physical properties and applications of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (Cho, Kim, Lee, & Kim, 2015).
Propriétés
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-11-3-8-15(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZYCWKMAQIKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)


![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)